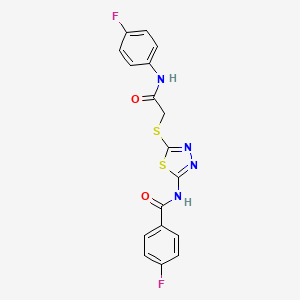

4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a fluorinated benzamide derivative with a thiadiazole scaffold. Benzamide and thiadiazole moieties are known for their biological properties, particularly in anticancer activity . The compound's structure suggests it could be a part of a series of synthesized molecules aimed at targeting cancer cells or other biological pathways.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis for Schiff's bases containing thiadiazole and benzamide groups . Another approach is the Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides using a bidentate directing group . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives often includes a fused six-membered ring with a half-chair conformation, which can exhibit conformational disorder . The presence of fluorine atoms and the thiadiazole ring in the compound suggests that it may have unique electronic and steric characteristics that could influence its biological activity.

Chemical Reactions Analysis

The compound likely participates in reactions typical of benzamides and thiadiazoles. For instance, benzamides can undergo Pd(II)-catalyzed C-H activation/functionalization , while thiadiazoles can be involved in domino reactions with isonitriles and water to form new chemical bonds . These reactions could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

Fluorinated benzamides and thiadiazoles generally exhibit promising anticancer activity . The introduction of fluorine atoms can significantly affect the physical and chemical properties of these compounds, such as enhancing their lipophilicity and metabolic stability, which are crucial for drug development . Additionally, the presence of a thiadiazole ring can contribute to the compound's binding affinity to biological targets .

Case Studies

Several case studies demonstrate the anticancer potential of related compounds. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain human breast cancer cell lines . Schiff's bases with thiadiazole and benzamide groups have also exhibited promising anticancer activity against various human cancer cell lines . These studies suggest that the compound may also possess significant anticancer properties, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds exhibited good to moderate antimicrobial activity, along with antiurease and antilipase activities. This research highlights the potential use of similar fluorinated compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Fluorine-Containing Thiadiazolotriazinones

Holla et al. (2003) reported the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents. The incorporation of fluorine into the compounds was found to enhance their antibacterial activities, suggesting a promising direction for developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial Evaluation of Novel 4(3H)-Quinazolinones

Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency. This study underscores the potential of incorporating fluorine into compounds to enhance their antimicrobial properties (Desai, Vaghani, & Shihora, 2013).

Antitumor Properties of Fluorinated Benzothiazoles

Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity against certain human breast cell lines, indicating the potential of fluorine-substituted compounds in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Nematocidal Activity of 1,2,4-Oxadiazole Derivatives

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing promising nematocidal activity. This research points towards the use of such fluorinated compounds in addressing parasitic nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

Eigenschaften

IUPAC Name |

4-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOOJAOFFCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2552665.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)

![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)